Product packaging for 1,5-Diazafluoren-9-one(Cat. No.:)

1,5-Diazafluoren-9-one

Cat. No.: B8316282
M. Wt: 182.18 g/mol
InChI Key: QPZYEESGTLAFMD-UHFFFAOYSA-N
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Description

1,5-Diazafluoren-9-one is an aromatic ketone compound with the molecular formula C11H6N2O . As a diazafluorenone derivative, it belongs to a class of heterocyclic compounds known for their utility as ligands in coordination chemistry and for their specific reactivity with amino acids. While its isomer, 1,8-diazafluoren-9-one (DFO), is well-established in forensic science for developing latent fingerprints on porous surfaces by reacting with amino acids to form highly fluorescent products , the specific research applications for the 1,5-isomer are an active area of scientific exploration. Diazafluorenone analogues, such as 4,5-diazafluoren-9-one, are frequently employed in synthesizing metal complexes (e.g., with Cu(I), Cr(III), and Hg(II)) for photophysical studies and DNA interaction research . The mechanism of action for related compounds involves the formation of a reactive intermediate, such as a hemiketal in protic solvents, which is susceptible to nucleophilic attack from amino groups in amino acids or other biomolecules, leading to the formation of colored and fluorescent derivatives . This property makes diazafluorenones a point of interest for developing novel sensing and detection methodologies. Researchers value this compound for its potential in creating new coordination polymers and for investigating its photophysical properties and interactions with biological molecules. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N2O B8316282 1,5-Diazafluoren-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one

InChI

InChI=1S/C11H6N2O/c14-11-8-4-2-5-12-9(8)7-3-1-6-13-10(7)11/h1-6H

InChI Key

QPZYEESGTLAFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C2N=CC=C3)N=C1

Origin of Product

United States

Synthetic Methodologies for 1,5 Diazafluoren 9 One and Its Precursors

Oxidative Ring Contraction Approaches from 1,10-Phenanthroline (B135089)

The transformation of 1,10-phenanthroline to 1,5-diazafluoren-9-one (also known as 4,5-diazafluoren-9-one) is a key synthetic strategy that involves an oxidative ring contraction. This can be achieved through direct oxidation or via an intermediate dione (B5365651).

Permanganate-Mediated Oxidations

A direct, one-step synthesis of this compound involves the oxidation of 1,10-phenanthroline using potassium permanganate (B83412) in an alkaline medium. publish.csiro.auwiley.com This method, while facile, is reported to provide the target compound in a modest yield of about 20%. publish.csiro.au The reaction is typically carried out by heating a solution of 1,10-phenanthroline hydrate (B1144303) and potassium hydroxide (B78521) to boiling, followed by the addition of a hot aqueous solution of potassium permanganate. publish.csiro.aunih.gov After the reaction, the manganese dioxide precipitate is filtered off, and the product is extracted from the filtrate. publish.csiro.aunih.gov A notable co-product of this reaction is 2,2'-bipyridyl-3,3'-dicarboxylic acid. publish.csiro.auresearchgate.net

A representative procedure involves:

Dissolving 1,10-phenanthroline hydrate (20 g) and potassium hydroxide (10 g) in water (1.5 L) and heating to a boil. publish.csiro.au

Adding a hot solution of potassium permanganate (50 g) in water (800 ml) over 15 minutes while maintaining vigorous stirring and boiling. publish.csiro.au

After an additional 10 minutes of boiling, the hot mixture is filtered. publish.csiro.au

The orange filtrate is cooled and extracted with chloroform (B151607) to isolate the product. publish.csiro.au

Decarbonylation Reactions of 1,10-Phenanthroline-5,6-dione (B1662461)

An alternative, two-step route to this compound begins with the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. This intermediate is then subjected to a decarbonylation reaction. mdpi.comwikipedia.org The synthesis of 1,10-phenanthroline-5,6-dione itself is often achieved by oxidizing 1,10-phenanthroline with a mixture of nitric and sulfuric acids. wikipedia.org

The decarbonylation of 1,10-phenanthroline-5,6-dione to yield this compound is typically accomplished through a benzilic acid-type rearrangement under aqueous alkaline conditions. publish.csiro.aumdpi.com This method was historically considered a challenging route due to the multi-step and often low-yield synthesis of the dione precursor. publish.csiro.au

One-Pot Tandem Procedures for Functionalized this compound Derivatives

To streamline the synthesis of functionalized derivatives, one-pot tandem procedures have been developed, combining multiple reaction steps into a single operation.

Oxidation-Bromination-Rearrangement Sequences

An efficient one-pot method has been reported for the synthesis of 2-bromo-4,5-diazafluoren-9-one (B3217633) directly from 1,10-phenanthroline. researchgate.netlookchem.com This procedure involves a sequence of oxidation, bromination, and rearrangement reactions and can achieve yields of up to 50%. researchgate.netlookchem.com The reaction is carried out by refluxing 1,10-phenanthroline in a mixture of sulfuric acid, nitric acid, and potassium bromide. lookchem.com The mechanism involves the initial formation of bromo-derivatives of 1,10-phenanthroline-5,6-dione, which then undergo rearrangement. researchgate.netlookchem.com

Table 1: One-Pot Synthesis of 2-bromo-4,5-diazafluoren-9-one

Starting Material Reagents Conditions Product Yield Reference

Preparative Routes for N-Monosubstituted and 9-Substituted Derivatives

The this compound core can be further modified to introduce various substituents at the nitrogen atoms or the C9 position.

Novel N-monosubstituted salts of 4,5-diazafluoren-9-one (B35911) have been synthesized using the Kröhnke method. researchgate.netresearchgate.netnii.ac.jp These salts can then be used to generate 9-oxo-4,5-diazafluorenium phenacylides, which act as 1,3-dipoles in cycloaddition reactions with activated dipolarophiles to create new heterocyclic systems. researchgate.netresearchgate.netnii.ac.jp

For the synthesis of 9-substituted derivatives, one approach involves the direct electrophilic aromatic substitution on 4,5-diazafluoren-9-one. nih.gov For example, 9,9-diaryl derivatives have been prepared through reaction with corresponding aryl compounds. nih.gov Another strategy involves reactions at the ketone group. For instance, 9-hydroxy-9-(2-oxypropyl)-4,5-diazafluorene can be synthesized through an aldol (B89426) addition reaction between 4,5-diazafluoren-9-one and acetone (B3395972), catalyzed by alumina (B75360). mdpi.com

Table 2: Synthesis of Substituted this compound Derivatives

Reactant(s) Reagents/Conditions Product Type Example Product Reference
4,5-Diazafluoren-9-one, Aryl compound Direct SEAr 9,9-Diaryl derivative 9,9-bis(4-methoxyphenyl)-4,5-diazafluorene nih.gov
4,5-Diazafluoren-9-one, Acetone Alumina Aldol addition product 9-hydroxy-9-(2-oxypropyl)-4,5-diazafluorene mdpi.com

Chemical Reactivity and Derivatization of 1,5 Diazafluoren 9 One

Strategies for Functionalization at the 9-Position

The carbonyl group at the 9-position is the most prominent site for chemical modification, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

A key functionalization strategy involves the nucleophilic addition of acetylides to the carbonyl group of 1,5-diazafluoren-9-one. This reaction, typically carried out with terminal alkynes in the presence of a base, yields 9-hydroxy-9-alkynyl-4,5-diazafluorene derivatives. These tertiary alcohol products are valuable as they introduce a hydroxyl group and an alkynyl moiety, both of which can be used for further chemical transformations or as coordination sites for metal ions. science.govmedchemexpress.com

For instance, the reaction of this compound with the lithium salt of phenylacetylene (B144264) results in the formation of 9-hydroxy-9-phenylethynyl-4,5-diazafluorene. science.gov Similarly, reacting the parent ketone with acetone (B3395972) in the presence of alumina (B75360) yields 9-hydroxy-9-(2-oxypropyl)-4,5-diazafluorene. nih.gov These derivatives, possessing multiple potential coordination sites, have been explored in the synthesis of mono- and multimetallic complexes. science.gov The reaction of 9-hydroxy-9-phenylethynyl-4,5-diazafluorene with Co₂(CO)₈, for example, leads to a (μ-alkyne)hexacarbonyldicobalt complex where the N,N-chelate of the diazafluorene core remains available for further coordination. science.gov

Table 1: Synthesis of 9-Hydroxy-9-Substituted-4,5-diazafluorene Derivatives
Reactant(s)ConditionsProductReference
This compound, Phenylacetylene, n-BuLiNot specified in source9-Hydroxy-9-phenylethynyl-4,5-diazafluorene science.gov
This compound, AcetoneAlumina, Chloroform (B151607), Room Temperature9-Hydroxy-9-(2-oxypropyl)-4,5-diazafluorene nih.gov
This compound, EthynyltrimethylsilaneNot specified in source9-Hydroxy-9-ethynyl-4,5-diazafluorene medchemexpress.com

An efficient, one-pot domino reaction has been developed for the synthesis of complex bridged 1,5-oxazabicycles starting from this compound, reactive alkyl halides, and cyclic 1,3-dicarbonyl compounds. researchgate.netscience.gov This process demonstrates a sophisticated functionalization that involves both the nitrogen atoms and the C9-carbonyl group. The reaction proceeds via initial N-alkylation of the diazafluorene core, followed by subsequent reactions with the diketone to construct the intricate bridged heterocyclic system. This method provides a practical route to novel polycyclic structures that would be challenging to assemble through traditional multi-step synthesis. researchgate.net

The ketone at the C9 position readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones. acs.orgresearchgate.net These reactions are fundamental for creating new ligands for coordination chemistry. For example, this compound can be condensed with various diamines, such as 1,4-phenylenediamine and benzidine, to produce polynuclear complexes. researchgate.net

Reaction with hydrazine (B178648) or its derivatives, like benzoic acid hydrazide and 2-hydroxybenzoic acid hydrazide, yields hydrazones. researchgate.net These resulting ligands possess multiple coordination sites—the bipyridyl-like N,N-chelate of the diazafluorene backbone and the imine nitrogen of the hydrazone moiety—making them suitable for constructing complex metal-organic frameworks and coordination polymers. science.govresearchgate.net For example, 4,5-diazafluoren-9-one (B35911) azine, a Schiff base ligand derived from the condensation of two equivalents of the ketone with one equivalent of hydrazine, has been used to create a three-dimensional metal-organic framework with manganese that exhibits ferromagnetic ordering. science.gov

Table 2: Products from Condensation Reactions of this compound
ReactantProduct TypeExample Application/ProductReference
HydrazineAzine (Schiff Base)4,5-Diazafluoren-9-one azine, used in Mn-based metal-organic frameworks science.gov
Benzoic acid hydrazideHydrazoneLigand for Tricarbonyl Rhenium(I) and Technetium(I) complexes researchgate.net
2-Hydroxybenzoic acid hydrazideHydrazoneLigand for Tricarbonyl Rhenium(I) and Technetium(I) complexes researchgate.net
Various Diamines (e.g., benzidine)Polynuclear LigandsUsed for creating polynuclear metal complexes researchgate.net

Detailed research findings on the direct reaction of this compound with trithiocarbonates are not extensively reported in the surveyed scientific literature.

Cycloaddition Chemistry Involving this compound Derived Ylides

This compound serves as a precursor for the generation of N-ylides, which are powerful 1,3-dipoles for cycloaddition reactions. This reactivity provides a sophisticated route to novel, fused heterocyclic systems.

The nitrogen atoms in the this compound scaffold can be quaternized, for example, by reaction with α-bromo ketones (the Kröhnke method), to form cycloimmonium salts. nih.gov In the presence of a base like triethylamine (B128534), these salts undergo deprotonation to generate 9-oxo-4,5-diazafluorenium ylides in situ. These ylides, acting as 1,3-dipoles, readily react with activated dipolarophiles, such as alkynes and alkenes bearing electron-withdrawing groups, in [3+2] dipolar cycloaddition reactions. nih.gov

The reaction of these ylides with symmetric alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to new fused heterocyclic systems, such as 10,10c-diazacyclopenta[c]fluoren-6-one derivatives. nih.gov The cycloaddition is reported to proceed through a concerted, nonsynchronous mechanism. nih.gov When unsymmetrical dipolarophiles like acrylonitrile (B1666552) are used, the reaction can be regioselective, affording tetrahydro derivatives that can be subsequently aromatized to yield pyrrolo[1,2-a] science.govresearchgate.netdiazafluoren-5-one structures. This synthetic strategy is a powerful tool for constructing complex, polycyclic aromatic systems with unique electronic and photophysical properties.

Table 3: [3+2] Dipolar Cycloaddition of this compound Derived Ylides
Ylide Precursor (Salt)DipolarophileProduct ClassReference
N-phenacyl-4,5-diazafluorenium-9-one bromideDimethyl acetylenedicarboxylate (DMAD)Pyrrolo[1,2-a] science.govresearchgate.netdiazafluoren-5-one derivative
N-phenacyl-4,5-diazafluorenium-9-one bromideDiethyl acetylenedicarboxylatePyrrolo[1,2-a] science.govresearchgate.netdiazafluoren-5-one derivative
N-phenacyl-4,5-diazafluorenium-9-one bromideAcrylonitrilePyrrolo[1,2-a] science.govresearchgate.netdiazafluoren-5-one derivative (after aromatization)
9-oxo-4,5-diazafluorenium phenacylidesActivated symmetric dipolarophiles10,10c-Diazacyclopenta[c]fluoren-6-one derivative nih.gov

Regioselectivity and Mechanistic Pathways in Cycloadditions

The chemical reactivity of this compound is notably characterized by its participation in cycloaddition reactions, particularly [3+2] dipolar cycloadditions. These reactions provide a powerful route for synthesizing novel and complex heterocyclic systems. The key to this reactivity lies in the ability of this compound to form reactive intermediates, specifically azomethine ylides, which then act as 1,3-dipoles.

The process typically begins with the formation of N-substituted salts of this compound, such as N-phenacyl-4,5-diazafluorenium-9-one bromides. arkat-usa.org These salts serve as precursors to the active 1,3-dipole. In the presence of a base, such as triethylamine (Et3N), the cycloimmonium salts undergo deprotonation to generate highly reactive 9-oxo-4,5-diazafluorenium phenacylides in situ. arkat-usa.orgresearchgate.net These ylides are the core components that react with various dipolarophiles.

Mechanistic Pathway

Theoretical studies, specifically semiempirical methods, suggest that the [3+2] cycloaddition reaction of 9-oxo-4,5-diazafluorenium ylides proceeds through a concerted, nonsynchronous mechanism . researchgate.net In a concerted mechanism, the two new sigma bonds between the 1,3-dipole and the dipolarophile are formed in a single transition state, without the formation of a stable intermediate. wikipedia.orgwikipedia.org The "nonsynchronous" aspect indicates that the bond formations are not perfectly simultaneous; one bond may begin to form slightly before the other in the transition state. researchgate.net This pathway is generally favored for many 1,3-dipolar cycloadditions over a stepwise diradical mechanism. researchgate.net

The general reaction involves the in situ generated N-ylide reacting with an activated dipolarophile. For instance, the reaction with symmetric dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) leads to the formation of new heterocyclic systems. arkat-usa.orgresearchgate.net

Regioselectivity and Stereoselectivity

The orientation of the dipole relative to the dipolarophile determines the regiochemistry of the cycloaddition. When unsymmetrical dipolarophiles are used, the reaction can potentially lead to different regioisomers. However, cycloadditions involving this compound derived ylides have been shown to be highly regiospecific, meaning one regioisomer is formed exclusively or predominantly. researchgate.net For example, reactions with alkynes are noted to be regiospecific. researchgate.net

Furthermore, the reaction exhibits stereoselectivity. In the reaction between 4,5-diazafluorenonium N-ylides and diesters of acetylenedicarboxylic acid, the initial cycloadducts are trans-9,10-dihydropyrrolo[1,2-a] brieflands.comnih.govdiazafluoren-5-one derivatives. arkat-usa.org The trans configuration of these dihydro-derivatives has been confirmed through NMR spectroscopy, indicating a specific stereochemical outcome of the cycloaddition. arkat-usa.org These dihydro products can subsequently aromatize to form the final pyrrolodiazafluoren-5-one esters. arkat-usa.org

The first reported 1,3-dipolar cycloaddition of a diazafluorenonium N-ylide with an activated olefinic dipolarophile, acrylonitrile, further underscores the versatility of this reaction in creating diverse heterocyclic structures. arkat-usa.org

Research Findings

Detailed studies have explored the reaction of N-phenacyl-4,5-diazafluorenium-9-one bromides with various dipolarophiles. The treatment of these salts with triethylamine in methylene (B1212753) chloride at room temperature in the presence of acetylenedicarboxylic acid esters yields both dihydro- and aromatized pyrrolo[1,2-a] brieflands.comnih.govdiazafluoren-5-one derivatives. arkat-usa.org

Table 1: Cycloaddition of this compound Derived Ylides with Alkyne Dipolarophiles arkat-usa.org
Ylide Precursor Substituent (R)DipolarophilePrimary Product(s)Yield
4-bromobenzoylDimethyl acetylenedicarboxylatetrans-9,10-dihydro-pyrrolo[1,2-a] brieflands.comnih.govdiazafluoren-5-one derivative and aromatized formN/A
4-nitrobenzoylDiethyl acetylenedicarboxylateDiethyl 10-(4-nitrobenzoyl)-pyrrolo[1,2-a] brieflands.comnih.govdiazafluoren-5-one-8,9-dicarboxylate63%
4-bromobenzoylDiisopropyl acetylenedicarboxylateDiisopropyl 10-(4-bromobenzoyl)-pyrrolo[1,2-a] brieflands.comnih.govdiazafluoren-5-one-8,9-dicarboxylateN/A

The reaction has also been successfully performed with olefinic dipolarophiles, expanding the scope of accessible molecular architectures.

Table 2: Cycloaddition of this compound Derived Ylides with Alkene Dipolarophiles arkat-usa.org
Ylide Precursor Substituent (R)DipolarophileProductYield
4-bromobenzoylAcrylonitrile8-Cyano-10-(4-bromobenzoyl)-pyrrolo[1,2-a] brieflands.comnih.govdiazafluoren-5-one38%
4-nitrobenzoylAcrylonitrile8-Cyano-10-(4-nitrobenzoyl)-pyrrolo[1,2-a] brieflands.comnih.govdiazafluoren-5-one41%

These findings illustrate that the [3+2] cycloaddition of this compound derived ylides is a robust and selective method for constructing complex, polycyclic nitrogen-containing heterocycles. The predictability of the mechanistic pathway and the high degree of regio- and stereocontrol make it a valuable tool in synthetic organic chemistry.

Coordination Chemistry of 1,5 Diazafluoren 9 One As a Ligand

Complexation with Transition Metals

1,5-Diazafluoren-9-one (systematically named 4,5-diazafluoren-9-one (B35911), and often abbreviated as DAF or dafo/dafone) is a versatile diimine ligand, an analogue of 1,10-phenanthroline (B135089), that has garnered significant interest in coordination chemistry. nih.gov Its rigid structure and chelating nitrogen atoms allow it to form stable complexes with a variety of transition metals, leading to diverse applications in catalysis and photophysics. nih.govrsc.org

The coordination chemistry of this compound (DAF) with palladium(II) carboxylate salts is notably complex, involving an equilibrium of multiple species. nih.gov This complexity is crucial for understanding its effectiveness as a ligand in Pd-catalyzed oxidation reactions. nih.gov Characterization through ¹H and ¹⁵N NMR spectroscopy and X-ray crystallography has revealed that DAF can coordinate to Pd(II) centers in several distinct modes: monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹). nih.govnih.gov

Studies involving DAF and palladium(II) acetate (B1210297), Pd(OAc)₂, show that the equilibrium between different complexes is dependent on the ligand concentration. At low DAF concentrations, two dimeric complexes are formed. These dimers feature bridging acetate ligands, with the DAF ligand acting as either a bridging or a non-bridging κ¹ ligand. nih.gov At higher DAF concentrations, the equilibrium shifts to favor the formation of four different monomeric species. nih.gov These include three isomeric complexes of the formula Pd(κ¹-DAF)₂(OAc)₂ and one complex, Pd(κ²-DAF)(OAc)₂, where DAF acts as a traditional bidentate chelating ligand. nih.gov

The ability of DAF to rapidly equilibrate between these various coordination modes in both monomeric and dimeric structures is a key insight into its utility in catalysis. nih.govnih.gov The specific complexes formed in the DAF/Pd(OAc)₂ system have been identified and are summarized below.

Table 1: Characterized Palladium(II) Complexes with this compound (DAF) and Acetate Ligands

Complex Type Formula/Description DAF Coordination Mode(s)
Dimeric Dimer with bridging DAF and acetate ligands Bridging (μ)
Dimeric Dimer with non-bridging DAF and bridging acetate ligands Monodentate (κ¹)
Monomeric Isomeric complexes Monodentate (κ¹)
Monomeric Chelate complex Bidentate (κ²)

The complexity of the equilibrium can be simplified by modifying the ancillary ligands. For instance, using different carboxylate ligands such as trifluoroacetate (B77799) (CF₃CO₂⁻) or pivalate (B1233124) (tBuCO₂⁻) in place of acetate results in a less complex mixture of equilibrating Pd(II)-DAF species. nih.gov

As a diimine ligand, this compound and its derivatives are used to synthesize Copper(I) complexes with interesting photophysical properties. scilit.com These complexes often exhibit metal-to-ligand charge transfer (MLCT) excited states. researchgate.net The coordination of diimine ligands like this compound to Cu(I) can lead to the formation of various coordination complexes, including 2:1 and 2:2 ligand-to-metal ratios, which can be influenced by the specific Cu(I) salt used (e.g., CuBr, CuI). nih.gov The fluorescence of the free this compound ligand is typically quenched upon coordination to a metal center, a phenomenon observed in its complexes with various transition metals. ias.ac.in The study of these Cu(I) complexes is significant for applications in areas like luminescent sensors and organic light-emitting diodes. scilit.com

The coordination chemistry of silver(I) is rich and varied, with the ability to adopt a wide range of coordination numbers and geometries, including linear, trigonal, T-shaped, tetrahedral, and square planar arrangements. nih.govsemanticscholar.org With this compound (dafo), a novel silver(I) complex with the formula [Ag(dafo)₂(NO₃)] has been synthesized and characterized. researchgate.netmdpi.com

Single-crystal X-ray diffraction analysis of [Ag(dafo)₂(NO₃)] reveals a five-coordinate environment for the central silver atom. researchgate.net In one polymorph, the coordination geometry is described as a distorted trigonal bipyramid. researchgate.net The potential for structural polymorphism in Ag(I) complexes is well-recognized and arises from the flexibility of the Ag(I) coordination sphere and its interactions with different ligands and counter-ions. nih.gov In the case of [Ag(dafo)₂(NO₃)], the nitrate (B79036) anion is coordinated to the silver center. researchgate.net The Ag-N bond distances within the complex vary significantly, ranging from 2.31 to 2.62 Å, indicating strongly distorted metallacycles. researchgate.net The coordination of silver(I) often leads to the formation of coordination polymers, and factors such as the metal-to-ligand ratio can dictate whether a mononuclear or polynuclear structure is formed. nih.govmdpi.com

This compound (dafone) serves as a chelating agent in the synthesis of novel Chromium(III) complexes. nih.gov Cr(III) complexes are typically stable, paramagnetic, and often exhibit an octahedral geometry. nih.govjocpr.com The reaction of chromium(III) nitrate nonahydrate with dafone results in the formation of the complex Cr(dafone)₂(H₂O)₂₃. nih.govnih.gov

In this complex, two dafone ligands and two water molecules coordinate to the Cr(III) center, creating a cationic complex with nitrate as the counter-ion. nih.gov Spectroscopic methods are used to investigate the coordination of the ligands. nih.gov The synthesis involves refluxing an aqueous solution of the chromium salt and the ligand. nih.gov Further studies have produced related complexes where the aqua ligands are substituted by other bidentate ligands. The characterization of these air-stable compounds confirms their proposed formulas. nih.govnih.gov

Table 2: Synthesized Chromium(III) Complexes Containing this compound (dafone)

Complex Formula Notes
Cr(dafone)₂(H₂O)₂₃ Dafone and water molecules are directly coordinated to the Cr(III) center.
Cr(opd)(dafone)₂₃ Contains o-phenylenediamine (B120857) (opd) as an additional ligand.
Cr(phen-dione)(dafone)(H₂O)₂₃ Contains 1,10-phenanthroline-5,6-dione (B1662461) (phen-dione) as an additional ligand.

Ruthenium(II) complexes containing this compound (dafo) exhibit interesting ligand-based reactivity, particularly in the context of their coordination modes. The binding of dafo to a Ru(II) center can be manipulated by the ancillary ligands present. For example, two different ruthenium carbonyl complexes have been isolated: trans-[RuCl₂(dafo)(CO)₂] and fac-[RuCl₂(dafo)(CO)₃]. nih.gov

In trans-[RuCl₂(dafo)(CO)₂], the dafo ligand coordinates in a bidentate (κ² N,N') fashion. The strong trans-directing effect of the two carbonyl (CO) ligands facilitates this chelation. nih.gov In contrast, in fac-[RuCl₂(dafo)(CO)₃], the dafo ligand binds in a monodentate (κN) fashion. Here, the cis disposition of two chloride ligands sterically hinders the bidentate coordination of the dafo molecule. nih.gov This demonstrates how both steric and electronic factors can dictate the binding mode of the dafo ligand, showcasing its reactivity. nih.gov

Furthermore, Ru(II) complexes with this compound can participate in small molecule activation. Terpyridine-based ruthenium(II) complexes containing this ligand, such as [Ru(DFO)(phtpy-R)Cl]⁺ (where DFO is 4,5-diazafluoren-9-one), are photoreactive and can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and superoxide (B77818) radicals upon irradiation with light. rsc.org This light-driven generation of ROS from molecular oxygen is a clear example of small molecule activation, with potential applications in areas like antimicrobial photodynamic therapy. rsc.org

Rhenium(I) tricarbonyl complexes incorporating this compound (or its derivatives) as the diimine ligand are of significant interest due to their unique photophysical properties, including strong photoluminescence and long-lived excited states. nih.govchimia.ch A series of complexes with the general formula [fac-Re(dafR)(CO)₃L]⁰/⁺ (where dafR is a this compound derivative) have been synthesized and studied. nih.govresearchgate.net

The electronic absorption spectra of these complexes typically feature two main bands. A lower energy band, observed around 375 nm, is assigned to a metal-to-ligand charge transfer (¹MLCT) transition. A more intense, higher energy band around 325 nm is attributed to ligand-based π-π* transitions within the diazafluorene framework. nih.gov

These complexes are phosphorescent, with room temperature photoluminescence spectra showing broad, structureless peaks characteristic of ³MLCT emission. nih.gov The photophysical properties, such as the energy of the emission maxima and the photoluminescence quantum yields, can be systematically tuned by varying the ancillary ligand (L). Increasing the field strength of the ancillary ligand (e.g., in the order Cl⁻ < Im < 4-Etpy < py) results in a blue shift in both the absorption and emission spectra. nih.gov Complexes with this compound ligands generally exhibit higher energy photoluminescence and higher quantum yields (up to 53%) compared to classic Re(I) tricarbonyl complexes with bipyridine or phenanthroline ligands. nih.govresearchgate.net The lowest excited states in these chromophores are consistently assigned as having MLCT character. researchgate.net

Table 3: Selected Photophysical Properties of [fac-Re(dafH)(CO)₃L]⁺ Complexes in CH₂Cl₂

Complex (L) λₐₑₛ, nm (ε, M⁻¹cm⁻¹) λₑₘ, nm Φₑₘ τ, ns
2 (L = Cl⁻) 375 (2700) 511 0.40 1300
4 (L = Imidazole) 376 (2800) 496 0.53 1100
6 (L = 4-Ethylpyridine) 374 (2900) 486 0.47 780
8 (L = Pyridine) 373 (2900) 483 0.45 670

Data sourced from a study on Re(I) 4,5-diazafluorene (B6599424) tricarbonyl chromophores. dafH refers to the unsubstituted this compound ligand. nih.gov

Zinc(II) Complexes in Metal-Organic Frameworks

While the direct incorporation of this compound into zinc-based Metal-Organic Frameworks (MOFs) is a developing area, the foundational chemistry has been established through discrete complexes and the use of its derivatives. For instance, a zinc(II) complex, cis-[Zn(dafone)₂(NCS)₂], has been synthesized and structurally characterized. In this compound, the zinc(II) center adopts a distorted octahedral geometry, coordinating with two dafone ligands and two thiocyanate (B1210189) ligands. researchgate.net

Derivatives of dafone have been successfully used to construct a variety of MOFs with diverse architectures using Zn(II) ions. rsc.org For example, 4,5-diazafluoren-9-oxime, a closely related ligand, has been shown to modulate the polynuclear zinc secondary building units (SBUs) within MOFs by coordinating to the zinc centers in either a chelating or a monodentate fashion. rsc.org This demonstrates the potential of the dafone scaffold in the rational design of functional porous materials.

Cobalt and Manganese Complexes

The coordination chemistry of this compound extends to other transition metals like cobalt and manganese, forming both discrete molecules and extended structures.

Cobalt(II) Complexes: Similar to its zinc analogue, a cobalt(II) complex with the formula cis-[Co(dafone)₂(NCS)₂] has been reported. researchgate.net Structural analysis reveals that the cobalt(II) ion is in a distorted octahedral environment, chelated by two dafone ligands and two N-bound thiocyanate anions. researchgate.net Additionally, isostructural tetranuclear clusters with the general formula [M₄(dafo)₄(N₃)₂(μ₁,₁-N₃)₄(μ₁,₁,₁-N₃)₂] have been synthesized where the metal (M) can be cobalt. In these clusters, the dafone ligand coordinates in a chelating fashion to the metal vertices, which are bridged by azide (B81097) ligands. rsc.org

Manganese(II) Complexes: The dafone ligand and its derivatives have been employed to create manganese complexes with interesting structural and magnetic properties. rsc.org Like with cobalt, dafone participates in the formation of tetranuclear azide-bridged clusters of the type [Mn₄(dafo)₄(N₃)₂(μ₁,₁-N₃)₄(μ₁,₁,₁-N₃)₂]. rsc.org Furthermore, a derivative, 4,5-diazafluoren-9-one azine, which acts as a bis(bidentate) Schiff base ligand, has been used to construct a three-fold interpenetrating MOF. This 3D structure features chains of manganese ions bridged by different modes of azide ligands, which are then linked by the long Schiff base ligand, resulting in a material with long-range ferromagnetic ordering. rsc.org

Metal IonComplex FormulaGeometryKey Features
Zinc(II)cis-[Zn(dafone)₂(NCS)₂]Distorted OctahedralDiscrete mononuclear complex. researchgate.net
Cobalt(II)cis-[Co(dafone)₂(NCS)₂]Distorted OctahedralDiscrete mononuclear complex. researchgate.net
Cobalt(II)[Co₄(dafo)₄(N₃)₂(μ₁,₁-N₃)₄(μ₁,₁,₁-N₃)₂]Tetranuclear ClusterAzide-bridged cluster with chelating dafone ligands. rsc.org
Manganese(II)[Mn₄(dafo)₄(N₃)₂(μ₁,₁-N₃)₄(μ₁,₁,₁-N₃)₂]Tetranuclear ClusterIsostructural with the cobalt cluster. rsc.org

Analysis of Coordination Modes and Geometry around Metal Centers

The versatility of this compound as a ligand stems from its ability to adopt multiple coordination modes, which in turn influences the geometry of the resulting metal complex.

Monodentate (κ¹), Bidentate (κ²), and Bridging (μ) Coordination

This compound can coordinate to metal centers in several distinct ways:

Monodentate (κ¹): In this mode, only one of the two nitrogen atoms of the diazafluorene core binds to a single metal center. This type of coordination has been observed in various metal complexes. rsc.orgnih.gov

Bidentate (κ²): This is the most common coordination mode, where both nitrogen atoms chelate to the same metal center, forming a stable five-membered ring. This is seen in the previously mentioned cis-[M(dafone)₂(NCS)₂] complexes (M = Co, Zn). rsc.orgresearchgate.net

Bridging (μ): The ligand can also act as a bridge between two different metal centers. rsc.orgnih.gov In this bis-monodentate mode, each nitrogen atom coordinates to a separate metal ion, facilitating the formation of dinuclear complexes or extended coordination polymers. rsc.orgnih.gov

The ability of the dafone ligand to rapidly equilibrate between these different coordination modes is a key feature of its chemistry. nih.gov

Coordination ModeNotationDescriptionExample Type
Monodentateκ¹-NLigand binds to one metal center through one nitrogen atom. rsc.orgObserved in palladium complexes and can modulate Zn SBU's in MOFs. rsc.orgnih.gov
Bidentate Chelateκ²-N,N'Ligand binds to one metal center through both nitrogen atoms. rsc.orgcis-[M(dafone)₂(NCS)₂] (M=Co, Zn). researchgate.net
Bridgingμ-κ¹:κ¹Ligand links two metal centers, with each nitrogen binding to one metal. rsc.orgnih.govFormation of dinuclear species and coordination polymers. rsc.orgnih.gov

Influence of Ancillary Ligands and Counterions on Coordination Spheres

The final structure and geometry of a metal complex are not solely determined by the primary ligand but are also significantly influenced by the presence of other species in the coordination sphere, such as ancillary ligands and counterions.

Ancillary ligands, like the thiocyanate (NCS⁻) ion in the cis-[M(dafone)₂(NCS)₂] series, play a crucial role in completing the coordination sphere of the metal ion. In these cases, the two bidentate dafone ligands and two monodentate thiocyanate ligands combine to create a distorted octahedral MN₆ chromophore. researchgate.net

Counterions can also directly participate in coordination or influence the crystal packing. A clear example is seen in silver(I) nitrate complexes of dafone. researchgate.net Two crystal forms have been identified:

[Ag(dafone)₂NO₃]: In this form, one nitrogen from each of the two dafone ligands and an oxygen from the nitrate anion coordinate to the Ag(I) center, resulting in a distorted trigonal planar geometry. researchgate.net

[Ag(dafone)₂]NO₃·H₂O: In this hydrated form, the nitrate anion is not coordinated to the metal. Instead, the silver ion is coordinated by only the two nitrogen atoms from each dafone ligand, leading to a perfectly linear N-Ag-N coordination geometry. researchgate.net

These examples underscore how ancillary ligands and counterions can dictate the coordination number and geometry around the metal center, leading to structurally distinct complexes.

Supramolecular Architectures Incorporating this compound Ligands

The capacity of this compound to act as a bridging ligand is fundamental to its use in constructing supramolecular architectures, such as coordination polymers and MOFs.

Formation of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. The dafone ligand can facilitate the formation of such polymers. For example, the complex cis-[Cd(dafone)(NCS)₂]n is a one-dimensional (1D) coordination polymer where the cadmium(II) centers are bridged by thiocyanate ions, with the dafone ligand coordinated in a bidentate fashion. researchgate.net

While examples of MOFs built directly from this compound are still emerging, the use of its derivatives highlights the potential of this ligand class in creating robust, porous 3D frameworks. As seen with the manganese-azide system, dafone-derived linkers can connect inorganic secondary building units (like metal-azide chains) into complex 3D networks. rsc.org The ability of the core dafone structure to adopt monodentate, bidentate, and bridging coordination modes provides the necessary versatility to link metal centers into diverse and potentially functional supramolecular architectures. rsc.orgnih.gov

Assembly of Multimetallic and Macrocyclic Complexes

The versatile coordination behavior of this compound (dafo) and its derivatives makes it a valuable building block in the synthesis of complex supramolecular structures, including multimetallic and macrocyclic assemblies. rsc.org The ambidentate nature of certain dafo derivatives, which possess multiple distinct coordination sites, is particularly advantageous for constructing these sophisticated architectures. rsc.org

One effective strategy for assembling multimetallic complexes involves the use of functionalized dafo ligands. For instance, derivatives like 9-hydroxy-9-alkynyl-4,5-diazafluorene can be coordinated to a primary metal center. Subsequent reactions can create a vacant N,N-chelate site on the dafo ligand, which is then available to bind to a second metal center, leading to the formation of bimetallic complexes such as Ru(II)-Ru(II) and Ru(II)-Re(I) systems. rsc.org The 4,5-diazafluoren-9-yl moiety itself has been effectively utilized as a "metallo-ligand" in the construction of multinuclear complexes that incorporate a ruthenium(II) allenylidene functionality. uwa.edu.au

Another approach involves ligands where two dafo units are linked. The bis(bidentate) Schiff base ligand 4,5-diazafluoren-9-one azine, for example, acts as a long linker in the formation of a three-dimensional, three-fold interpenetrating metal-organic framework (MOF). rsc.org In this structure, with the general formula [(Mn–μ1,3-N3–μ1,1-N3)3(L4)], the dafo-derived ligand connects manganese-azide chains, which function as the secondary building units (SBUs). rsc.org Isostructural tetranuclear clusters with the general formula [M4(dafo)4(N3)2(μ1,1-N3)4(μ1,1,1-N3)2] have also been synthesized, where M can be Co, Mn, Cd, or Cu. In these clusters, azide ligands bridge the four metal ions, while the dafo ligand coordinates in a chelating fashion to the metal vertices. rsc.org

The following table provides crystallographic data for a series of mononuclear and one polymeric complex involving 4,5-diazafluoren-9-one, illustrating the ligand's coordination environment which is foundational to the assembly of more complex systems. researchgate.net

Parameterdafonecis-[Co(dafone)₂(NCS)₂]cis-[Ni(dafone)₂(NCS)₂]cis-[Zn(dafone)₂(NCS)₂]cis-[Cd(dafone)(NCS)₂]n
Formula Weight 182.18539.47507.00545.89821.48
Crystal System MonoclinicOrthorhombicOrthorhombicOrthorhombicOrthorhombic
Space Group P2₁/cPbcnPbcnPbcnPbca
a (Å) 20.0124(12)13.2698(8)13.234(4)13.245(5)17.1019(5)
b (Å) 12.4068(7)10.4060(6)10.430(3)10.334(5)13.0350(4)
c (Å) 6.8156(4)16.5831(10)16.504(5)17.004(5)25.8627(7)
V (ų) 1668.90(17)2289.9(2)2278.1(12)2327.4(16)5765.4(3)
Data sourced from a study on metal complexes with 4,5-diazafluoren-9-one. researchgate.net

Role in Aromatic Packing Interactions and Channel Formation

The planar structure of the this compound molecule is a key factor influencing the solid-state packing of both the free ligand and its coordination complexes, promoting significant aromatic or π-π stacking interactions. In the crystal structure of the free ligand, the planar C11H6N2O molecules arrange themselves into two sets of parallel layers. researchgate.net These layers are separated by a distance of 3.410 (1) Å, indicative of substantial π-π stacking. researchgate.net The packing is further stabilized by intermolecular C-H···N hydrogen bonds. researchgate.net The centroid-to-centroid distances between the benzene (B151609) rings in adjacent molecules are 3.87 (1) and 4.07 (1) Å, respectively. researchgate.net

The ability of this compound and its derivatives to form extended networks also facilitates the creation of materials with defined channels and pores, such as metal-organic frameworks (MOFs). rsc.org A variety of MOFs with diverse architectures have been constructed using a 4,5-diazafluoren-9-oxime ligand in conjunction with Zn(II) ions and aromatic polycarboxylic acids. rsc.org In these frameworks, the diazafluorene-based ligand can modulate the structure of the polynuclear zinc secondary building units (SBUs) by adopting either a chelating or a monodentate coordination mode. rsc.org The specific combination of metal, dafo-derivative, and other linking ligands dictates the resulting architecture, leading to materials with potential applications arising from their porous nature. rsc.org

The table below details the coordination geometry of several metal(II) centers with 4,5-diazafluoren-9-one, which influences the ultimate packing and supramolecular assembly. researchgate.netias.ac.inias.ac.in

ComplexMetal CenterChromophoreGeometry
cis-[Co(dafone)₂(NCS)₂] Co(II)CoN₆Distorted Octahedral
cis-[Ni(dafone)₂(NCS)₂] Ni(II)NiN₆Distorted Octahedral
cis-[Zn(dafone)₂(NCS)₂] Zn(II)ZnN₆Distorted Octahedral
cis-[Cd(dafone)(NCS)₂]n Cd(II)CdN₄S₂Distorted Octahedral
Data derived from the structural analysis of metal(II) complexes with 4,5-diazafluoren-9-one. researchgate.netias.ac.inias.ac.in

Advanced Spectroscopic and Spectroelectrochemical Characterization of 1,5 Diazafluoren 9 One Systems

Electronic Absorption and Emission Spectroscopy for Electronic State Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions in 1,5-Diazafluoren-9-one systems. The absorption spectra reveal valuable information about the formation of complexes and the presence of charge transfer (CT) bands.

In transition metal complexes, changes in electron distribution between the metal and a ligand result in charge transfer bands. libretexts.org These CT absorptions in the UV/Vis region are typically intense and are considered an internal oxidation-reduction process. libretexts.org For instance, the complexation of a related compound, 2-aminomethyl-15-crown-5, with iodine in chloroform (B151607) and 1,2-dichloroethane (B1671644) solutions results in two strong absorption bands in the 250–450 nm region. One of these bands, located at about 265 nm, is identified as a charge-transfer band. doi.org

The absorption spectra of metal complexes involving ligands similar in structure to this compound are often dominated by metal-to-ligand charge-transfer (MLCT) transitions in the visible region and ligand-centered π-π* transitions in the UV region. researchgate.net For example, certain ruthenium(II) complexes exhibit broad peaks between 305 and 430 nm that are ascribed to MLCT. researchgate.net The energy and intensity of these bands are sensitive to the solvent, the nature of the metal ion, and the substituents on the diazafluorenone core.

Complex TypeTransitionWavelength Range (nm)Reference
Metal-Ligand ComplexesMetal-to-Ligand Charge Transfer (MLCT)305 - 430 researchgate.net
Donor-Acceptor ComplexesCharge-Transfer (CT) Band~265 doi.org
Ruthenium(II) Complexesπ-π* (ligand)293 - 332 researchgate.net
Ruthenium(II) ComplexesMetal-to-Ligand Charge Transfer (MLCT)433 - 630 researchgate.net

Fluorescence Spectroscopy for Photoluminescence Properties and Aggregation Phenomena

Fluorescence spectroscopy is a powerful tool for probing the photoluminescence properties of this compound systems. These compounds and their derivatives often exhibit interesting emission characteristics that are influenced by their environment and molecular aggregation.

The aggregation of diazafluorenone derivatives can significantly impact their fluorescence properties. For a similar compound, 1,8-diazafluoren-9-one (B1298732) (DFO), analysis of its absorption, fluorescence, and excitation spectra at high concentrations in ethanol (B145695) has allowed for the identification of aggregates in the excited state. nih.govresearchgate.net These DFO aggregates are found to be strongly fluorescent in ethanol. nih.govresearchgate.net The formation of aggregates can lead to changes in the emission spectra, such as increased fluorescence intensity and shifts in the emission maxima. mdpi.com For example, at high concentrations of DFO in a TiO2 matrix, the formation of aggregates that emit short-lived fluorescence has been observed. mdpi.commdpi.com

The study of these aggregation phenomena is crucial as it can lead to the development of materials with enhanced emission properties, a phenomenon known as aggregation-induced emission (AIE).

Compound/SystemPhenomenonKey ObservationReference
1,8-Diazafluoren-9-one (DFO) in EthanolAggregationIdentification of fluorescent aggregates in the excited state at high concentrations. nih.govresearchgate.net
1,8-Diazafluoren-9-one (DFO) in TiO2 MatrixAggregationFormation of aggregates at high concentrations emitting short-lived fluorescence. mdpi.commdpi.com

Time-Resolved Emission Spectroscopy for Excited State Dynamics

Time-resolved emission spectroscopy provides critical insights into the dynamics of excited states, including their lifetimes and decay pathways. This technique is essential for understanding the photophysical processes that occur after a molecule absorbs light.

By employing time-resolved absorption and fluorescence spectroscopy, the dynamics of excited states can be directly observed. nih.gov For example, in the study of a diarylsilane, ps time-resolved fluorescence spectroscopy was used to investigate intramolecular excimer formation. nih.gov Global analysis of the fluorescence decay curves revealed the presence of at least three excited states with distinct lifetimes. nih.gov This type of analysis allows for the characterization of different species in the excited state, such as locally excited states and excimer states, and the determination of the kinetics of their interconversion. nih.gov

Time-resolved techniques can also be combined with quantum chemical calculations to provide a more complete picture of the excited state dynamics. nih.gov For instance, the study of 8-vinyl-deoxyguanosine in solution using femtosecond fluorescence upconversion and quantum chemical calculations revealed a very long-lived fluorescence emanating from a stable excited state minimum with intramolecular charge-transfer character. mdpi.com

TechniqueInformation ObtainedExample ApplicationReference
ps Time-Resolved Fluorescence SpectroscopyExcited state lifetimes, identification of different excited species (locally excited vs. excimer states), kinetics of interconversion.Investigation of intramolecular excimer formation in a diarylsilane. nih.gov
Femtosecond Fluorescence UpconversionUltrafast excited state dynamics, characterization of intramolecular charge-transfer states.Study of the excited state dynamics of 8-vinyl-deoxyguanosine in solution. mdpi.com
Time-Resolved Absorption SpectroscopyInformation on excited states, intermediate transients, and nonemissive states.Elucidation of the aggregation-induced emission mechanism. nih.gov

Infrared (IR) Spectroscopy for Ligand Coordination and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the vibrational analysis of this compound and its metal complexes. It provides direct information about the coordination of the ligand to a metal center by observing shifts in the vibrational frequencies of specific functional groups.

The coordination of a ligand to a metal atom typically leads to changes in the IR spectrum, such as the appearance of new bands, the splitting of degenerate modes, and shifts in the frequencies of vibrational modes. ijcce.ac.ir These changes can be used to determine the coordination mode of the ligand (e.g., bidentate vs. unidentate). ijcce.ac.ir

For N-heterocyclic ligands like this compound, the coordination to a metal ion is often evidenced by shifts in the vibrational bands associated with the C=N and C=C bonds within the aromatic rings. Furthermore, new bands may appear in the far-IR region corresponding to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. hawaii.edu For example, in the IR spectrum of a Schiff base ligand, a prominent band at 1595 cm⁻¹ corresponding to the azomethine ν(C=N) group was observed to shift upon complexation. ekb.eg

Vibrational ModeUncoordinated Ligand Frequency (cm⁻¹)Coordinated Ligand Frequency (cm⁻¹)SignificanceReference
Azomethine ν(C=N)1595Shifted upon complexationIndicates involvement of the azomethine nitrogen in coordination. ekb.eg
Metal-Nitrogen (M-N) StretchingN/AAppears in the far-IR regionDirect evidence of the formation of a metal-ligand bond. hawaii.edu

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemical methods combine spectroscopic and electrochemical techniques to provide a detailed characterization of the redox properties of this compound systems. These methods allow for the in-situ generation and spectroscopic characterization of electrochemically generated species, such as radical anions and cations.

By applying a potential to a solution of the compound and simultaneously recording its UV-Vis or IR spectrum, it is possible to monitor the changes in the electronic structure as the molecule is oxidized or reduced. This provides valuable information about the nature of the frontier molecular orbitals (HOMO and LUMO) and the stability of the redox species.

The electrochemical properties of selected 1,10-phenanthrolines, which are structurally related to this compound, have been investigated using cyclic voltammetry. mdpi.com The potentials of reduction and oxidation were found to be consistent with the calculated HOMO and LUMO energy levels. mdpi.com Spectroelectrochemistry can be used to obtain the optical absorption profiles of electrochemically generated species, which can then be compared to transient absorption spectra to identify the character of excited states in photophysical studies. osti.gov

TechniqueInformation ObtainedRelevance
Cyclic VoltammetryRedox potentials (oxidation and reduction).Determination of HOMO and LUMO energy levels and stability of redox states.
UV-Vis-NIR SpectroelectrochemistryElectronic absorption spectra of electrochemically generated species (radical ions).Identification of the nature of electronic transitions in the oxidized/reduced forms.
IR SpectroelectrochemistryVibrational spectra of electrochemically generated species.Probing changes in bonding and structure upon redox changes.

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . While the user's request specified a detailed article on this particular isomer, extensive searches for dedicated studies on its properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) did not yield sufficient specific data to construct the requested article.

Computational chemistry is a powerful tool for understanding molecular structure and properties. Methods like DFT are routinely used for geometry optimization, conformational analysis, and the elucidation of electronic structures. TD-DFT is the standard for predicting electronic absorption and photoluminescence spectra. However, the application of these methods is contingent on researchers having conducted and published studies on the specific compound of interest.

In the case of diazafluoren-9-one isomers, a considerable body of research is available for 1,8-Diazafluoren-9-one and 4,5-Diazafluoren-9-one (B35911) . These studies cover their synthesis, reactivity, and in some instances, their computational analysis. This body of work provides insights into their electronic properties and potential applications.

Unfortunately, the same level of scientific inquiry has not been extended to the This compound isomer. As a result, the specific data required to populate the requested article outline—including details on its optimized geometry, the relative energies of its isomeric structures, its coordination modes, bond parameters, charge delocalization, and predicted spectra—are not available in the public domain.

Therefore, it is not possible to generate the requested in-depth article focusing solely on the computational and theoretical investigations of this compound at this time. Further research and publication by the scientific community would be necessary to provide the data for such an analysis.

Computational and Theoretical Investigations of 1,5 Diazafluoren 9 One

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where, upon photoexcitation, an electron is transferred from a donor to an acceptor part of the same molecule. This phenomenon is crucial in the design of fluorescent probes and optoelectronic materials. In azafluorenone systems, the nitrogen atoms and the carbonyl group can act as electron-withdrawing moieties, facilitating ICT.

Computational studies on derivatives of related azafluorenones, such as 4,5-diazafluoren-9-one (B35911), have suggested that intraligand charge transfer can act as an efficient luminescence quencher in their metal complexes. researchgate.net This indicates that the electronic structure of the diazafluorenone core is susceptible to charge redistribution upon excitation. Theoretical investigations into similar "push-pull" molecules often employ Time-Dependent Density Functional Theory (TD-DFT) to model the excited states and characterize the nature of electronic transitions. semanticscholar.orgnih.gov

For a molecule like 1,5-diazafluoren-9-one, computational analysis would typically involve calculating the molecular orbitals to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these orbitals provides insight into the likely direction of charge transfer. For instance, if the HOMO is localized on one part of the molecule and the LUMO on another, a HOMO-LUMO transition would have a significant ICT character. The extent of this charge transfer can be quantified by calculating the change in dipole moment between the ground and excited states.

PropertyGround State (S₀)Excited State (S₁)Change (S₁ - S₀)
Dipole Moment (Debye) LowHighSignificant Increase
Electron Density on Donor HighLowDecrease
Electron Density on Acceptor LowHighIncrease
Nature of Transition -π → π* with CT character-

This table is illustrative and based on general principles of ICT phenomena.

Quantum Chemical Studies on Aggregation Behavior

The aggregation of organic molecules can significantly alter their photophysical properties, leading to phenomena such as aggregation-induced emission (AIE) or quenching. Quantum chemical calculations are a powerful tool to understand the intermolecular interactions that drive aggregation and to predict the properties of the resulting aggregates.

Assessment of Internal Energy in Aggregate Structures

The stability of molecular aggregates is determined by the change in internal energy upon moving from isolated molecules to a clustered arrangement. For a closely related isomer, 1,8-diazafluoren-9-one (B1298732), density functional theory (DFT) calculations have been employed to investigate the propensity of these molecules to form aggregates. researchgate.net By calculating the total energy of the monomeric, dimeric, and trimeric forms, the energetic favorability of aggregation can be assessed.

These calculations typically involve geometry optimization of the aggregate structures to find the most stable arrangement of the molecules. The interaction energy is then calculated by subtracting the energies of the individual monomers from the total energy of the aggregate, often with a correction for basis set superposition error (BSSE). The results of such calculations can reveal the preferred packing motifs, such as H-aggregates (face-to-face) or J-aggregates (head-to-tail), which have distinct spectroscopic signatures. For instance, the formation of H-type dimers of certain boron-containing dyes has been indicated by both absorption and fluorescence spectra and confirmed by quantum chemical calculations. nih.gov

Modeling of Dimer and Higher-Order Aggregate Formation

The modeling of dimer and higher-order aggregate formation extends the assessment of internal energy to explore the geometry and electronic properties of these larger structures. For 1,8-diazafluoren-9-one, the simplest form of aggregation, the dimer, was the starting point for analysis. researchgate.net Computational models can predict the intermolecular distances and orientations within the dimer that minimize the total energy.

These models often reveal the importance of non-covalent interactions, such as π-π stacking and hydrogen bonding, in stabilizing the aggregates. The calculated geometry of the dimer can then be used to predict its absorption and emission spectra using methods like TD-DFT. This allows for a direct comparison with experimental observations and helps to elucidate the structure-property relationships in the aggregated state. For example, quantum chemical modeling has been used to optimize the molecular geometry of dimers of various dyes, identifying them as H-type aggregates. nih.gov The insights gained from studying isomers like 1,8-diazafluoren-9-one are crucial for understanding the potential aggregation behavior of this compound.

Semi-empirical and Advanced Computational Models for Reaction Mechanisms

Understanding the reaction mechanisms of this compound is key to its application in synthesis and materials science. Computational chemistry provides powerful tools to explore reaction pathways and predict their feasibility.

Studies on Cycloaddition Reaction Pathways

Cycloaddition reactions are a class of pericyclic reactions that are fundamental in organic synthesis for the construction of cyclic compounds. Theoretical studies on the [3+2] cycloaddition reactions of derivatives of the isomeric 4,5-diazafluoren-9-one have been conducted using semi-empirical methods. researchgate.net These studies have investigated the ability of 9-oxo-4,5-diazafluorenium phenacylides, acting as 1,3-dipoles, to react with dipolarophiles. The calculations suggested that the cycloaddition proceeds through a concerted but nonsynchronous mechanism. researchgate.net

More advanced computational methods, such as Density Functional Theory (DFT), are now routinely used to study cycloaddition reactions. mdpi.com These methods provide a more accurate description of the potential energy surface, allowing for the precise location of transition states and the calculation of activation energies. Molecular dynamics simulations can also be employed to explore the dynamic effects on the reaction pathway. nih.gov For this compound, similar computational approaches could be used to investigate its reactivity in various cycloaddition reactions, providing valuable insights for synthetic chemists.

The table below shows a representative comparison of activation energies for different cycloaddition pathways, as might be determined through computational studies.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
ConcertedSemi-empirical15.2
Stepwise (Intermediate 1)DFT (B3LYP/6-31G)22.5
Stepwise (Intermediate 2)DFT (B3LYP/6-31G)25.1

This is a hypothetical data table for illustrative purposes.

Simulation of Protonation Effects on Electronic States

The presence of nitrogen atoms in the this compound structure makes it susceptible to protonation, which can significantly alter its electronic states and, consequently, its photophysical and chemical properties. Simulating the effects of protonation is crucial for understanding the behavior of this molecule in acidic environments.

Computational simulations, typically employing DFT, can model the protonation of the nitrogen atoms. By calculating the proton affinity of each nitrogen, the most likely site of protonation can be determined. Subsequent calculations on the protonated species can then reveal the changes in its electronic structure. For example, protonation can lead to a stabilization of the LUMO, resulting in a red-shift of the absorption and emission spectra. The protonation state of titratable residues has been shown to be critical for the structural stability in molecular dynamics simulations of large biomolecules. nih.gov

Furthermore, the protonation state can have a profound impact on reaction mechanisms. In enzymatic reactions, for instance, the protonation states of active-site residues are crucial for catalysis. While not an enzyme, the reactivity of this compound in various chemical reactions could be similarly influenced by the protonation of its nitrogen atoms. Advanced computational techniques can be used to model these effects and predict how the reaction pathways and barriers are altered upon protonation. nih.gov

Applications of 1,5 Diazafluoren 9 One and Its Derivatives in Advanced Materials and Catalysis

Catalysis and Organometallic Transformations

1,5-Diazafluoren-9-one has proven to be a versatile ligand in palladium-catalyzed reactions, demonstrating remarkable efficacy in various aerobic oxidation processes. Unlike many bidentate ligands that can inhibit catalysis under mild conditions, DAF often promotes efficient turnover. acs.org The unique coordination chemistry of DAF with palladium(II) carboxylate salts has been studied, revealing a complex equilibrium of monomeric and dimeric species with monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹) coordination modes. nih.gov This flexibility in coordination is believed to be a key factor in its catalytic utility.

Ancillary Ligand in Palladium-Catalyzed Aerobic Oxidation Reactions

DAF has been identified as a superior ligand in several palladium-catalyzed aerobic oxidation reactions, including allylic C-H acetoxylation, oxidative C-C and C-O coupling, dehydrogenation of cyclic ketones, and oxidative Heck reactions. nih.gov Its performance often surpasses that of traditional bipyridine-type ligands, which can strongly inhibit such reactions. nih.gov

The palladium-catalyzed allylic C-H acetoxylation of terminal olefins is a significant transformation in organic synthesis. The use of this compound as a ligand for Pd(OAc)₂ allows for the conversion of terminal alkenes to linear allylic acetoxylation products with good yields and selectivity, utilizing molecular oxygen as the stoichiometric oxidant. This approach circumvents the need for co-oxidants like benzoquinone (BQ). nih.gov

Mechanistic studies have provided valuable insights into the role of DAF in these reactions. It is proposed that the ligand facilitates the carbon-oxygen reductive elimination from a π-allyl-Pd(II) intermediate, a key step in the catalytic cycle. nih.gov Operando spectroscopic analysis, using X-ray absorption and NMR spectroscopy, has been instrumental in characterizing the catalytic mechanism. These studies have revealed the presence of two distinct kinetic phases:

Burst Phase: This initial phase is characterized by the rapid formation of the allylic acetoxylation product. During this stage, a dimeric Pd(I) complex, [Pd¹(DAF)(OAc)]₂, is formed.

Post-Burst Phase: Following the initial burst, the reaction enters a slower phase where the catalyst resting state evolves from the Pd(I) dimer into a π-allyl-Pd(II) species.

These findings highlight the intricate role of the DAF ligand in stabilizing palladium intermediates and facilitating catalytic turnover with oxygen.

Below is a table summarizing the substrate scope for the aerobic allylic acetoxylation of terminal olefins using the Pd(OAc)₂/DAF catalyst system.

SubstrateProductYield (%)
Allyl benzene (B151609)Cinnamyl acetate (B1210297)81
Estragole75
Methyl eugenol72
1-Octene65
1-Decene68
(3-Phenylpropyl) TBDMS ether71
Ethyl 4-pentenoate55
N-Allylphthalimide60
N-Allyl-N-tosyl aniline78

Reaction conditions: 5 mol % Pd(OAc)₂, 5 mol % DAF, substrate (1.0 equiv), AcOH (16 equiv), NaOAc (20 mol %), dioxane, 1 atm O₂, 60 °C.

The DAF ligand has also been successfully employed in palladium-catalyzed oxidative C-C and C-O coupling reactions of arenes. nih.gov These reactions are fundamental for the construction of biaryl and aryl ether linkages, which are common motifs in pharmaceuticals and functional materials. The ability of DAF to promote these transformations under aerobic conditions represents a significant advancement towards more sustainable chemical synthesis. While specific examples of DAF-ligated palladium catalysts in these reactions are noted in the literature, detailed substrate scope tables are part of ongoing research. The general success in this area further underscores the versatility of DAF as a ligand in oxidative catalysis.

The direct α,β-dehydrogenation of ketones to form enones is a valuable transformation, providing access to important synthetic intermediates. A catalyst system comprising Pd(TFA)₂ and this compound has been shown to effectively catalyze the aerobic dehydrogenation of various cyclic ketones. This system overcomes limitations of previously reported catalysts, expanding the substrate scope to include pharmaceutically relevant cyclopentanone (B42830) and flavanone (B1672756) derivatives, as well as acyclic ketones. Mechanistic studies suggest that the turnover-limiting step is the cleavage of the α-C-H bond of the ketone.

The following table illustrates the scope of the aerobic dehydrogenation of cyclic ketones using the Pd(TFA)₂/DAF catalyst.

SubstrateProductYield (%)
4-tert-Butylcyclohexanone4-tert-Butylcyclohex-2-en-1-one85
3-Methylcyclohexanone3-Methylcyclohex-2-en-1-one78
2-Phenylcyclohexanone2-Phenylcyclohex-2-en-1-one91
1-Indanone1-Indenone65
FlavanoneFlavone82
N-Boc-4-piperidoneN-Boc-1,2,3,6-tetrahydropyridin-4-one75

Reaction conditions: 5 mol % Pd(TFA)₂, 10 mol % DAF, substrate (1.0 equiv), solvent, 1 atm O₂, temperature.

The Oxidative Heck reaction, which involves the coupling of an arene C-H bond with an alkene, is another area where this compound has been utilized as a ligand. nih.gov This transformation provides a direct method for the synthesis of substituted alkenes without the need for pre-functionalized aryl halides or triflates. The DAF ligand contributes to the efficiency and selectivity of this process under aerobic conditions. Further research is ongoing to fully delineate the substrate scope and synthetic utility of the DAF/Pd system in this context.

Role in Visible-Light Photoredox Catalysis

Despite the extensive utility of this compound in palladium-catalyzed thermal reactions, a thorough review of the scientific literature reveals no significant reports of its application in visible-light photoredox catalysis. While photoredox catalysis is a rapidly expanding field with a wide array of catalysts and ligands being explored, the use of this compound in this specific area does not appear to be a focus of current research.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

While direct and extensive studies detailing the application of this compound (DAF) as a ligand in Suzuki-Miyaura cross-coupling reactions are not widely reported, its demonstrated efficacy in other palladium-catalyzed C-C and C-O coupling reactions suggests its potential in this domain. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, relying on a palladium catalyst to couple an organoboron compound with an organic halide or triflate. The choice of ligand is critical for the efficiency and selectivity of this reaction.

DAF has been identified as a highly effective ligand in several Pd-catalyzed oxidation reactions. Its unique behavior, when compared to traditional bidentate ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), stems from its complex coordination chemistry with palladium(II) carboxylate salts. nih.gov The ability of DAF to rapidly equilibrate between multiple coordination modes—monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹)—is a key feature. nih.gov This versatility in coordination can be advantageous in the catalytic cycle of Suzuki-Miyaura reactions, potentially facilitating the various steps of oxidative addition, transmetalation, and reductive elimination.

The electronic properties of the DAF ligand, including its ability to participate in π-backbonding, may also play a crucial role in catalysis. These electronic effects can influence the reactivity of the palladium center and promote key steps in the catalytic cycle, such as reductive elimination. rsc.org

Impact on Catalyst Stability and Regioselectivity Control

The stability of the palladium catalyst is a crucial factor in any cross-coupling reaction, directly impacting its efficiency and lifespan. The coordination of ligands to the metal center plays a pivotal role in preventing catalyst decomposition pathways, such as the formation of palladium black. The versatile coordination behavior of this compound is central to its impact on catalyst stability.

Regioselectivity, the control of the position of bond formation, is another critical aspect of catalysis. While specific studies on the influence of DAF on regioselectivity in Suzuki-Miyaura reactions are limited, its role in other palladium-catalyzed reactions provides valuable insights. For instance, in the aerobic Pd-catalyzed cross-coupling of indoles with benzene, 4,5-diazafluorene (B6599424) derivatives have been shown to influence the regioselectivity of arylation at the C2- versus C3-position of the indole (B1671886) ring. rsc.org This suggests that the steric and electronic properties of the DAF ligand can be tuned to direct the outcome of the reaction towards a specific regioisomer. The unique ligand bite angle of DAF may also contribute to controlling the regioselectivity of catalytic transformations. rsc.org

Organic Electronics and Optoelectronic Materials

The photophysical properties of this compound and its derivatives have garnered significant interest for their potential applications in organic electronics and optoelectronics. The rigid, conjugated structure of the diazafluorenone core provides a platform for developing novel organic semiconductors and fluorescent materials.

Development of Organic Semiconductors with Solvent-Dependent Fluorescence

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties of the semiconductor material. While research on this compound as a primary organic semiconductor is still emerging, the phenomenon of solvent-dependent fluorescence, or solvatochromism, is a key characteristic of polar molecules that can be exploited in sensing applications.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect arises from the differential solvation of the ground and excited states of the molecule. For polar molecules, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum. While detailed studies on the solvatochromism of this compound are not extensively documented, research on the isomeric 1,8-diazafluoren-9-one (B1298732) (DFO) provides valuable insights. DFO exhibits fluorescence that is influenced by its environment, a property that has been utilized in forensic science for the detection of latent fingerprints. nih.gov The reaction of DFO with amino acids produces a fluorescent product, and the emission characteristics are dependent on the surrounding medium. nih.gov The aggregation of DFO in polar solvents has been shown to lead to strongly fluorescent species, with emission in the green part of the spectrum. nih.gov This suggests that the fluorescence of diazafluorenone derivatives can be sensitive to their local environment, a desirable property for the development of chemical sensors.

Fabrication of Fluorescent Materials (Blue and Green Emitters)

The development of efficient blue and green light-emitting materials is a critical area of research for the advancement of full-color displays and solid-state lighting. The rigid and planar structure of the this compound core makes it an attractive scaffold for the design of new fluorophores.

Derivatives of this compound have been incorporated into metal complexes to create novel luminescent materials. For example, a series of copper(I) complexes with 4,5-diazafluoren-9-one-derived ligands have been synthesized and their photophysical properties investigated. scilit.com These complexes exhibit charge-transfer excited states, which are often associated with luminescence.

Furthermore, zinc(II) and cadmium(II) complexes with a nopinane-annelated 4,5-diazafluoren-9-one (B35911) ligand have been shown to be efficient emitters. rsc.org Notably, these complexes exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence intensity is enhanced in the aggregated or solid state. rsc.org This property is highly desirable for the fabrication of efficient solid-state lighting devices. The emission color of these materials can be tuned by modifying the chemical structure of the ligand or the metal center, opening up possibilities for creating both blue and green emitters. For instance, studies on 1,8-diazafluoren-9-one have shown that its aggregates can emit in the green spectral range. mdpi.com

Compound/ComplexEmission ColorKey Feature
1,8-Diazafluoren-9-one AggregatesGreenAggregation-induced emission in polar solvents. nih.gov
(Nopinane-annelated 4,5-diazafluoren-9-one)ZnCl₂-Exhibits aggregation-induced emission. rsc.org
(Nopinane-annelated 4,5-diazafluoren-9-one)CdCl₂-Exhibits aggregation-induced emission. rsc.org
Copper(I) complexes with 4,5-diazafluoren-9-one derivatives-Luminescence from charge-transfer excited states. scilit.com

Supramolecular Chemistry and Functional Materials

The ability of this compound to act as a versatile ligand has been exploited in the field of supramolecular chemistry to construct complex, functional architectures such as coordination polymers and metal-organic frameworks (MOFs).

Integration into Coordination Polymers and Metal-Organic Frameworks for Diverse Architectures

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable nature of coordination bonds allows for the rational design of materials with tailored pore sizes, shapes, and functionalities. This compound and its derivatives are excellent candidates for use as ligands in the construction of these materials due to their rigid structure and the presence of two nitrogen donor atoms.

The coordination chemistry of 4,5-diazafluorene derivatives has been extensively reviewed, highlighting their ability to form a wide variety of coordination polymers and MOFs. rsc.org The diazafluorenone unit can act as a bidentate chelating ligand, similar to 2,2'-bipyridine, or as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

The versatility of this compound as a ligand is demonstrated by its ability to adopt different coordination modes, including monodentate, bidentate, and bis-monodentate bridging modes. rsc.org This flexibility allows for the construction of a diverse range of architectures. For example, a three-fold interpenetrating MOF with long-range ferromagnetic ordering has been constructed using a Schiff base ligand derived from 4,5-diazafluoren-9-one azine. rsc.org In this structure, the diazafluorene-based ligand acts as a long linker between manganese centers. rsc.org

Furthermore, isostructural tetranuclear clusters of cobalt, manganese, cadmium, and copper have been synthesized where the this compound ligand coordinates in a chelating fashion to the metal vertices. rsc.org The ability to incorporate different metal ions into the same framework structure allows for the fine-tuning of the material's properties, such as its magnetic or photophysical characteristics.

Advanced Chemical Sensing and Detection Methodologies

The exploration of novel chemical compounds for enhanced sensing and detection is a cornerstone of progress in various scientific fields, from materials science to forensic investigation. Within this context, certain heterocyclic molecules have demonstrated significant potential due to their unique photophysical properties. This section focuses on the application of this compound and its derivatives, compounds that have garnered attention for their utility in advanced chemical sensing and detection. The specific methodologies discussed herein pertain to their role as fluorescent reagents in forensic science and the spectroscopic analysis of their aggregate formations in sensing applications.

Development as a Fluorescent Reagent for Amino Acid Detection in Forensic Science

The detection of latent fingerprints is a critical aspect of forensic science. Latent prints are invisible impressions left by the friction ridges of the human finger on a surface. These residues are primarily composed of sweat, which contains amino acids. For decades, chemical reagents have been used to react with these amino acids to visualize the prints.

One of the significant advancements in this area is the use of 1,8-Diazafluoren-9-one (DFO) as a highly sensitive reagent for detecting amino acids on porous surfaces like paper and cardboard. nih.govacspublisher.com DFO reacts with the amino acids present in fingerprint residues to form a product that, while only faintly colored (pale pink or red), is intensely fluorescent. nih.govmdpi.com This fluorescence provides a significant advantage over traditional, non-fluorescent reagents like ninhydrin (B49086), which produces the well-known "Ruhemann's purple" but requires further treatment to become fluorescent. aip.org

The reaction with DFO allows for the visualization of latent prints with a high degree of detail. astm.org The resulting fluorescent product is typically excited with light in the blue-green region of the spectrum and emits light in the orange-red region, maximizing contrast against most background surfaces. aip.orgastm.org This method has proven to be more sensitive than the ninhydrin method, revealing more fingerprint detail. nih.govastm.org For optimal results, the DFO reaction often requires a high-temperature, low-humidity environment. nih.gov Interestingly, even after DFO treatment, ninhydrin can be used to further develop the same print, as DFO may not react with all the amino acids present. nih.gov This sequential treatment can enhance the sensitivity of detection. nih.gov

The spectral characteristics of the fluorescent product formed from the reaction of DFO with amino acids are crucial for its application. The product exhibits strong absorption (excitation) and emission maxima in the visible part of the spectrum, which helps in avoiding interference from optical brighteners often present in paper. astm.org

ParameterWavelength (nm)Reference
Excitation Maximum (λex) ~470 aip.orgastm.org
Emission Maximum (λem) ~570 - 585 mdpi.comaip.orgastm.org

Table 1: Spectroscopic data for the fluorescent product of DFO reaction with amino acids.

Research into the reaction mechanism has been undertaken to better understand the process. Studies involving the amino acid L-alanine in a methanol (B129727) solvent suggest that the solvent plays a role by reacting with DFO to form a hemiketal, which is the reactive species. nih.gov The intermediates and final products of this reaction have been identified using various spectroscopic methods, providing a clearer picture of the chemical transformation that leads to the highly fluorescent compound used in fingerprint detection. nih.gov

Spectroscopic Signatures of Aggregate Formation in Sensing Applications

The photophysical properties of fluorescent molecules like 1,8-Diazafluoren-9-one (DFO) can be significantly influenced by their local environment and concentration. At high concentrations, these molecules can form aggregates (dimers or higher-order clusters), which can alter their spectroscopic signatures. nih.govresearchgate.net Understanding this phenomenon is critical for optimizing their performance in sensing applications, including fingerprint detection.

Recent studies have provided spectroscopic evidence of aggregate formation of DFO in the excited state, particularly in ethanol (B145695) solutions at high dye concentrations. nih.govresearchgate.net These aggregates are strongly fluorescent and their formation has a significant influence on the fluorescence and fluorescence excitation spectra. nih.govresearchgate.net The formation of these aggregates is found to be more pronounced in polar solvents. researchgate.net

The key findings from these spectroscopic studies include:

Influence of Concentration: A significant influence of the dye concentration on the fluorescence spectra was observed. nih.govresearchgate.net

Excited-State Aggregates: Analysis of absorption, fluorescence, and excitation spectra allowed for the identification of aggregates in the excited state. nih.gov

Broad Emission: The aggregates emit in a wide spectral range, contributing to the green light emission observed, which is beneficial for identifying amino acids in fingerprint traces. nih.govresearchgate.net

This phenomenon of aggregation-induced emission is an area of active research. mdpi.com The formation of unconventional aggregates can lead to enhanced emission efficiency. mdpi.comresearchgate.net Studies using hybrid biocompatible thin films with a titanium dioxide (TiO2) matrix have shown that in rigid media, DFO forms preferred aggregates in the excited state with high emission efficiency, peaking around 550 nm. mdpi.comresearchgate.net The propensity of DFO to aggregate has been further examined using quantum chemistry calculations to assess the internal energy of various aggregate structures. mdpi.com

Future Directions and Emerging Research Avenues in 1,5 Diazafluoren 9 One Chemistry

Exploration of Novel Synthetic Pathways and Functionalization Strategies

Future research will likely focus on developing more efficient and versatile synthetic routes to 1,5-diazafluoren-9-one and its derivatives. While the oxidation of 1,10-phenanthroline (B135089) is a common method, exploring alternative pathways could provide access to a wider range of functionalized analogs. nih.gov One promising avenue is the use of [3+2] dipolar cycloaddition reactions to generate novel heterocyclic systems derived from this compound. researchgate.net This approach involves the reaction of 9-oxo-4,5-diazafluorenium phenacylides, acting as 1,3-dipoles, with various dipolarophiles to create new molecular architectures. researchgate.net

Furthermore, the development of one-pot domino reactions presents an efficient strategy for synthesizing complex molecules from simple starting materials in a single operation. researchgate.net Research into convenient, multi-step syntheses, such as a two-step process to create free-radical polymerizable ligand monomers from this compound, will also be crucial for expanding its applications in materials science. researchgate.net The exploration of novel functionalization strategies will enable the fine-tuning of the molecule's properties for specific applications.

Advanced Mechanistic Investigations of Catalytic Cycles and Ligand Reactivity

A deeper understanding of the reactivity of this compound as a ligand and its role in catalytic cycles is a key area for future investigation. As a derivative of 1,10-phenanthroline, it is a significant chelating agent in coordination chemistry. nih.gov Mechanistic studies, combining experimental and computational approaches, are essential to elucidate the intricate steps involved in catalytic processes. bris.ac.uk For instance, semiempirical studies have suggested that cycloaddition reactions involving this compound derivatives proceed through a concerted, nonsynchronous mechanism. researchgate.net

Future research could focus on the role of the solvent in reactions involving this compound, as has been observed with its isomer, 1,8-diazafluoren-9-one (B1298732), where the solvent appears to form a reactive hemiketal intermediate. nih.gov Understanding the coordination of this compound to metal centers, such as the coordination of its silver(I) complex, is vital for designing new catalysts and functional materials. researchgate.net Detailed investigations into the activation and deactivation pathways of catalysts containing this compound ligands will be critical for optimizing their performance. rsc.org

Rational Design of Derivatives for Tunable Electronic and Photophysical Properties

The rational design of this compound derivatives offers a powerful strategy for tuning their electronic and photophysical properties. By strategically introducing different functional groups, it is possible to modulate the molecule's absorption and emission characteristics, as well as its redox potential. This opens up possibilities for its use in a variety of applications, from organic light-emitting diodes (OLEDs) to sensors.

The design of derivatives should be guided by a thorough understanding of structure-property relationships. For example, the synthesis of novel chromium (III) complexes with this compound has been explored for potential anti-proliferative agents, demonstrating how coordination can influence biological activity. nih.gov Future work will likely involve a synergistic approach, combining synthetic chemistry with theoretical calculations to predict the properties of new derivatives before their synthesis. This will accelerate the discovery of new materials with tailored functionalities.

Expansion of Applications in Supramolecular Assembly and Responsive Materials

The ability of this compound to participate in non-covalent interactions makes it an excellent candidate for the construction of supramolecular assemblies and responsive materials. rsc.org Both the nitrogen atoms of the pyridine (B92270) rings and the oxygen atom of the carbonyl group can act as hydrogen or halogen bond acceptors, enabling the formation of well-defined architectures.

Future research will likely explore the use of this compound in the creation of multi-stimuli responsive materials that can change their properties in response to external triggers such as light, heat, or chemical analytes. rsc.org The incorporation of this compound into polymers and hydrogels could lead to the development of "smart" materials with applications in drug delivery, sensing, and soft robotics. researchgate.netumass.edu For instance, silver(I) complexes of this compound have been loaded into hydrogels, suggesting potential applications in medical materials. researchgate.net

Computational Predictions for Molecular Engineering and Performance Enhancement

Computational modeling and molecular engineering are set to play an increasingly important role in the future of this compound chemistry. ucr.edu Theoretical studies can provide valuable insights into reaction mechanisms, predict the properties of new derivatives, and guide the design of novel materials. mdpi.com For example, computational studies have been used to investigate the interaction between the related compound 1,8-diazafluoren-9-one and other molecules, which is relevant for applications like fingerprinting. rsc.orgrsc.org

Future research will likely see a closer integration of computational and experimental approaches. Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study complex systems, such as enzymes or large supramolecular assemblies, where this compound is a key component. mdpi.com These computational tools will be indispensable for understanding and predicting the behavior of this compound-based systems, ultimately accelerating the development of new technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Diazafluoren-9-one, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via tandem oxidation bromination-rearrangement of phenanthroline derivatives, as demonstrated in one-pot reactions. Key factors affecting yield include reaction temperature (optimal range: 80–100°C), solvent polarity, and catalyst selection (e.g., bromine as a brominating agent). Purification often involves column chromatography using silica gel and dichloromethane/methanol gradients. Yield optimization requires strict control of stoichiometric ratios and exclusion of moisture . Mechanochemical methods, such as ball milling, may also enhance reaction efficiency by reducing solvent use .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for determining molecular geometry and hydrogen-bonding interactions, as evidenced by studies resolving its square-planar coordination in cadmium complexes . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and aromaticity.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (182.18 g/mol) and purity.
  • FT-IR : Identification of carbonyl (C=O) and C-N stretching vibrations (~1650–1700 cm1^{-1}) .

Q. How can researchers validate the purity of this compound for experimental use?

  • Methodological Answer : Purity assessment requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature range: 240–245°C). Thermal gravimetric analysis (TGA) can detect solvent residues or decomposition products. Cross-referencing with CAS 50890-67-0 specifications (97% purity) and obtaining third-party COA (Certificate of Analysis) ensures reliability .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its coordination behavior with transition metals?

  • Methodological Answer : The ligand’s electron-deficient diazafluorenone core facilitates π-backbonding with transition metals (e.g., CdII^{II}, AuIII^{III}), forming stable complexes. X-ray studies reveal that the carbonyl oxygen and nitrogen atoms act as chelating sites, creating distorted square-planar geometries. Researchers should employ cyclic voltammetry to assess redox activity and density functional theory (DFT) to model charge-transfer interactions .

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antiproliferative vs. non-toxic outcomes)?

  • Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., HeLa vs. MCF-7), ligand concentrations, or solvent effects (DMSO vs. ethanol). To address this:

  • Conduct dose-response assays (IC50_{50} determination) across multiple cell types.
  • Validate results with apoptosis markers (e.g., caspase-3 activation) and comparative studies using structural analogs.
  • Cross-reference with cytotoxicity controls (e.g., cisplatin) to contextualize potency .

Q. How can experimental design frameworks (e.g., PICO, FINER) guide structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., specific cancer cells), Intervention (derivatives with substituents at C-3 or C-6), Comparison (parent compound), and Outcome (IC50_{50} reduction).
  • FINER Criteria : Ensure feasibility by synthesizing derivatives via scalable routes (e.g., Suzuki coupling), novelty through unexplored substituents (e.g., electron-withdrawing groups), and relevance to drug discovery pipelines .

Q. What mechanistic insights explain the role of this compound in supramolecular chemistry?

  • Methodological Answer : The ligand’s planar structure and hydrogen-bonding capacity (N–H⋯O/N interactions) enable self-assembly into coordination polymers. Researchers should analyze crystal packing via Mercury software and compare with related diazafluorenone complexes to identify trends in dimensionality (1D chains vs. 3D networks) .

Q. How does solvent polarity impact the stability of this compound in catalytic applications?

  • Methodological Answer : Stability tests in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents under inert atmospheres (N2_2) can be monitored via UV-Vis spectroscopy (λ~300 nm). Accelerated degradation studies (e.g., 70°C for 24 hours) coupled with LC-MS identify decomposition pathways, such as hydrolysis of the carbonyl group .

Data Analysis and Reporting

  • Contradiction Analysis : When conflicting crystallographic data arise (e.g., bond length variations), apply R-factor cross-validation and check for thermal motion artifacts in XRD datasets .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and computational parameters (e.g., DFT functional used) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.